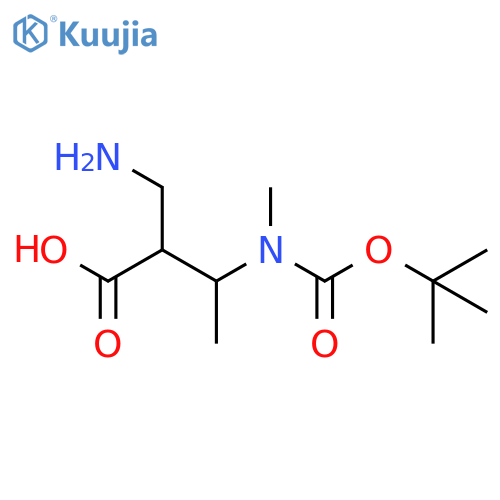Cas no 2228223-37-6 (2-(aminomethyl)-3-{(tert-butoxy)carbonyl(methyl)amino}butanoic acid)

2228223-37-6 structure
商品名:2-(aminomethyl)-3-{(tert-butoxy)carbonyl(methyl)amino}butanoic acid
2-(aminomethyl)-3-{(tert-butoxy)carbonyl(methyl)amino}butanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-(aminomethyl)-3-{(tert-butoxy)carbonyl(methyl)amino}butanoic acid
- EN300-1902335
- 2228223-37-6
- 2-(aminomethyl)-3-{[(tert-butoxy)carbonyl](methyl)amino}butanoic acid
-
- インチ: 1S/C11H22N2O4/c1-7(8(6-12)9(14)15)13(5)10(16)17-11(2,3)4/h7-8H,6,12H2,1-5H3,(H,14,15)
- InChIKey: YXPHIELYGAUQLQ-UHFFFAOYSA-N
- ほほえんだ: O(C(N(C)C(C)C(C(=O)O)CN)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 246.15795719g/mol
- どういたいしつりょう: 246.15795719g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 6
- 複雑さ: 286
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 92.9Ų
- 疎水性パラメータ計算基準値(XlogP): -2.1
2-(aminomethyl)-3-{(tert-butoxy)carbonyl(methyl)amino}butanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1902335-0.05g |
2-(aminomethyl)-3-{[(tert-butoxy)carbonyl](methyl)amino}butanoic acid |
2228223-37-6 | 0.05g |
$888.0 | 2023-09-18 | ||
| Enamine | EN300-1902335-0.1g |
2-(aminomethyl)-3-{[(tert-butoxy)carbonyl](methyl)amino}butanoic acid |
2228223-37-6 | 0.1g |
$930.0 | 2023-09-18 | ||
| Enamine | EN300-1902335-0.5g |
2-(aminomethyl)-3-{[(tert-butoxy)carbonyl](methyl)amino}butanoic acid |
2228223-37-6 | 0.5g |
$1014.0 | 2023-09-18 | ||
| Enamine | EN300-1902335-10.0g |
2-(aminomethyl)-3-{[(tert-butoxy)carbonyl](methyl)amino}butanoic acid |
2228223-37-6 | 10g |
$4545.0 | 2023-06-01 | ||
| Enamine | EN300-1902335-5.0g |
2-(aminomethyl)-3-{[(tert-butoxy)carbonyl](methyl)amino}butanoic acid |
2228223-37-6 | 5g |
$3065.0 | 2023-06-01 | ||
| Enamine | EN300-1902335-1.0g |
2-(aminomethyl)-3-{[(tert-butoxy)carbonyl](methyl)amino}butanoic acid |
2228223-37-6 | 1g |
$1057.0 | 2023-06-01 | ||
| Enamine | EN300-1902335-2.5g |
2-(aminomethyl)-3-{[(tert-butoxy)carbonyl](methyl)amino}butanoic acid |
2228223-37-6 | 2.5g |
$2071.0 | 2023-09-18 | ||
| Enamine | EN300-1902335-5g |
2-(aminomethyl)-3-{[(tert-butoxy)carbonyl](methyl)amino}butanoic acid |
2228223-37-6 | 5g |
$3065.0 | 2023-09-18 | ||
| Enamine | EN300-1902335-1g |
2-(aminomethyl)-3-{[(tert-butoxy)carbonyl](methyl)amino}butanoic acid |
2228223-37-6 | 1g |
$1057.0 | 2023-09-18 | ||
| Enamine | EN300-1902335-0.25g |
2-(aminomethyl)-3-{[(tert-butoxy)carbonyl](methyl)amino}butanoic acid |
2228223-37-6 | 0.25g |
$972.0 | 2023-09-18 |
2-(aminomethyl)-3-{(tert-butoxy)carbonyl(methyl)amino}butanoic acid 関連文献
-
Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107
-
Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
-
Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524
-
5. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697
2228223-37-6 (2-(aminomethyl)-3-{(tert-butoxy)carbonyl(methyl)amino}butanoic acid) 関連製品
- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)
- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)
- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)
- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)
- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)
- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)
- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)
- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)
- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)
- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)
推奨される供給者
Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
